molecular formula C21H18ClFN4O3 B12151822 methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12151822
M. Wt: 428.8 g/mol
InChI Key: IKOSVMLVXSGQSS-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, an imidazo[4,5-c]pyridine core, and substituted phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps. One common approach includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 5-chloro-2-fluorophenyl group can be done via nucleophilic aromatic substitution.

    Esterification: The benzoate ester is formed through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate: shares similarities with other imidazo[4,5-c]pyridine derivatives and benzoate esters.

Uniqueness

    Structural Features: The combination of the imidazo[4,5-c]pyridine core with the substituted phenyl groups and benzoate ester is unique, providing distinct chemical and biological properties.

    Reactivity: The presence of chloro and fluoro substituents offers unique reactivity patterns, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 2-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClFN4O3/c1-30-20(28)13-4-2-3-5-16(13)26-21(29)27-9-8-17-18(25-11-24-17)19(27)14-10-12(22)6-7-15(14)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

IKOSVMLVXSGQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3

Origin of Product

United States

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